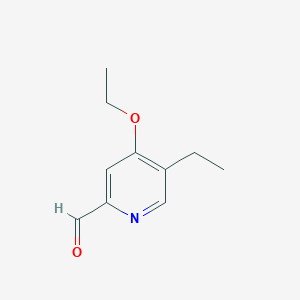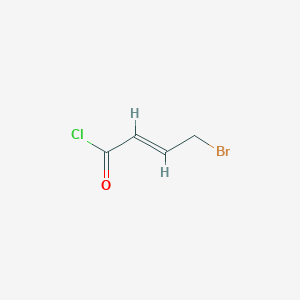![molecular formula C33H24BrO2P B3318165 [(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide CAS No. 99049-43-1](/img/structure/B3318165.png)
[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide
Übersicht
Beschreibung
[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide is a complex organic compound that features a unique structure combining an anthraquinone derivative with a triphenylphosphonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide typically involves the reaction of 9,10-anthraquinone with triphenylphosphine in the presence of a suitable brominating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Further oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety.
Medicine: Explored for its anticancer properties, as the compound can induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of [(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide involves its ability to interact with cellular components. The triphenylphosphonium moiety facilitates the compound’s accumulation in mitochondria, where it can exert its effects. The anthraquinone derivative can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. Additionally, the compound can interfere with mitochondrial membrane potential, further promoting cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(9,10-Dioxo-9,10-dihydroanthracen-1-yl)methyl]triphenylphosphanium bromide
- [(9,10-Dioxo-9,10-dihydroanthracen-4-yl)methyl]triphenylphosphanium bromide
- [(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium chloride
Uniqueness
[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide is unique due to its specific positioning of the anthraquinone moiety, which can influence its reactivity and biological activity. The presence of the bromide ion also allows for further functionalization through substitution reactions, making it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(9,10-dioxoanthracen-2-yl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O2P.BrH/c34-32-28-18-10-11-19-29(28)33(35)31-22-24(20-21-30(31)32)23-36(25-12-4-1-5-13-25,26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-22H,23H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRQHDFPBRIJOD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


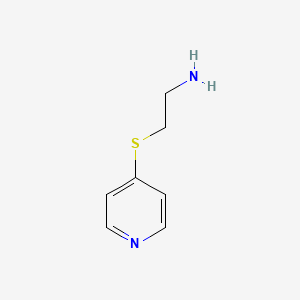
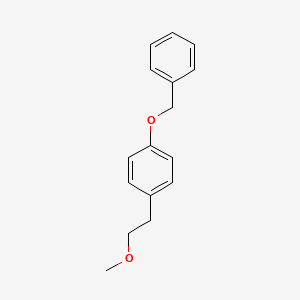
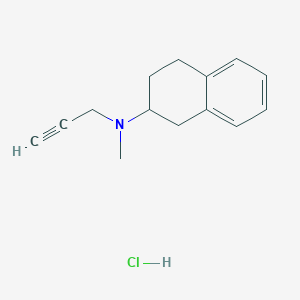

![1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3318118.png)
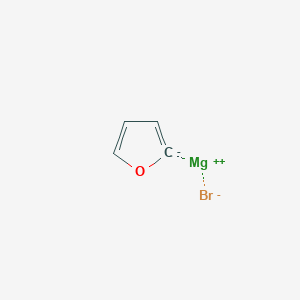
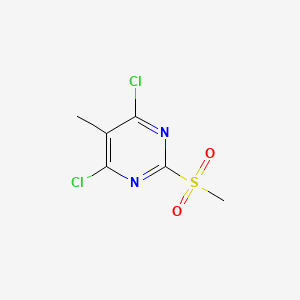
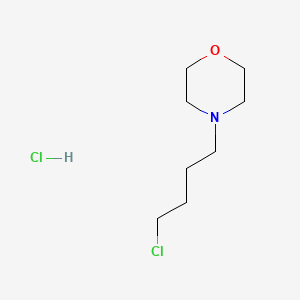
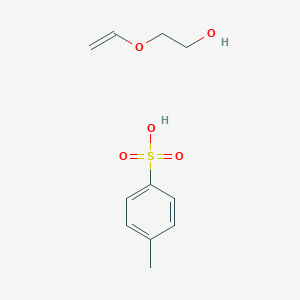
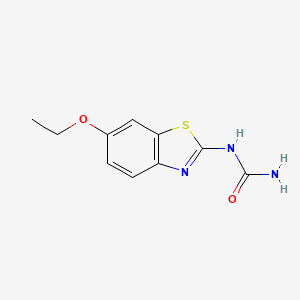
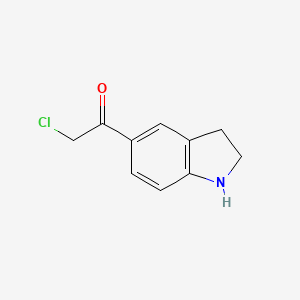
![[Methyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B3318187.png)
